

Introduction: The Significance of a Stable Isotope-Labeled Metabolite

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Compound of Interest

Compound Name: *1'-Hydroxymidazolam-13C6*

Cat. No.: B12390466

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In the realm of drug metabolism and pharmacokinetics (DMPK), the accurate quantification of drug metabolites is paramount. 1'-Hydroxymidazolam is the primary and pharmacologically active metabolite of midazolam, a short-acting benzodiazepine widely used as a probe substrate for cytochrome P450 3A4 (CYP3A4) activity[2][3][4]. The use of a stable isotope-labeled internal standard, such as **1'-Hydroxymidazolam-13C6**, is the gold standard in bioanalytical mass spectrometry. The incorporation of six carbon-13 atoms provides a distinct mass shift from the endogenous analyte, ensuring that it can be differentiated by the mass spectrometer while maintaining nearly identical physicochemical and chromatographic properties. This co-elution and similar ionization behavior are crucial for correcting for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of quantification[5].

Physicochemical Properties

Understanding the physicochemical properties of **1'-Hydroxymidazolam-13C6** is essential for its proper handling, storage, and application in analytical methods. The properties of the 13C6-labeled compound are virtually identical to its unlabeled counterpart.

Property	Value	Source
CAS Number	1261396-36-4	[1]
Molecular Formula	C ₁₂ ¹³ C ₆ H ₁₃ ClFN ₃ O	[1]
Molecular Weight	347.77 g/mol	[1]
Appearance	White to off-white solid	
Melting Point	264-266 °C (for unlabeled)	[3]
Solubility	DMF: 2 mg/mL; DMSO: 1 mg/mL (for unlabeled)	[3][4]
pKa	13.59 ± 0.10 (Predicted, for unlabeled)	[3]
LogP	2.7 (Computed, for unlabeled)	[6][7]

Synthesis and Purification: A Convergent Approach

The synthesis of isotopically labeled compounds is a complex process that aims for high isotopic enrichment and chemical purity. A convergent synthesis approach has been described for carbon-13 labeled midazolam and its metabolites, including 1'-hydroxymidazolam[8][9]. This strategy involves the synthesis of a common labeled intermediate that can then be used to produce the final target molecules.

A key step in this synthesis is the formation of the imidazoline ring. This is achieved through the reaction of a ¹³C-labeled 2-aminomethyl-7-chloro-2,3-dihydro-5-(2-fluorophenyl)-1H-1,4-benzodiazepine with an appropriate ethyl imidate hydrochloride[8][9]. The introduction of the hydroxyl group to form 1'-hydroxymidazolam can be accomplished through various synthetic steps, which may involve protection and deprotection of functional groups to ensure regioselectivity.

Purification of the final product is typically achieved through chromatographic techniques, such as preparative high-performance liquid chromatography (HPLC), to ensure the removal of any unreacted starting materials, byproducts, and unlabeled compound, achieving a high chemical and isotopic purity (typically >98% and >99% ¹³C enrichment, respectively)[1].

Analytical Methodologies: The Gold Standard in Bioanalysis

1'-Hydroxymidazolam-13C6 is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 1'-hydroxymidazolam and often simultaneously with midazolam in biological matrices such as plasma, serum, and urine[5][10][11].

Sample Preparation

The choice of sample preparation technique is crucial for removing matrix interferences and concentrating the analyte. Two common approaches are:

- **Protein Precipitation (PPT):** This is a rapid and simple method where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma or serum sample to precipitate proteins. After centrifugation, the supernatant containing the analyte and internal standard is collected for analysis. This method is often favored for its speed and efficiency in high-throughput settings[5].
- **Liquid-Liquid Extraction (LLE):** This technique involves the extraction of the analyte and internal standard from the aqueous biological matrix into an immiscible organic solvent. LLE can provide a cleaner extract than PPT, reducing matrix effects and improving sensitivity[10].

Chromatographic Separation

Chromatographic separation is typically achieved using reverse-phase HPLC or ultra-high-performance liquid chromatography (UHPLC).

- **Column:** C8 or C18 columns are commonly used, providing good retention and separation of midazolam and its metabolites[10].
- **Mobile Phase:** A gradient elution is often employed, using a combination of an aqueous phase (e.g., water with a small amount of formic acid or ammonium formate to improve ionization) and an organic phase (e.g., acetonitrile or methanol)[10].

Mass Spectrometric Detection

Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity.

Example MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
1'-Hydroxymidazolam	342.1	324.1
1'-Hydroxymidazolam-13C6 (IS)	348.1	330.1
Midazolam	326.1	291.1

Note: The exact m/z values may vary slightly depending on the instrument and adduct ion formed.

Applications in Drug Development

The primary application of **1'-Hydroxymidazolam-13C6** is in supporting drug development studies, particularly those involving the assessment of CYP3A4 activity.

Pharmacokinetic Studies

By enabling the accurate quantification of 1'-hydroxymidazolam, this internal standard is crucial for characterizing the pharmacokinetic profile of midazolam. This includes determining key parameters such as clearance, volume of distribution, and half-life of both the parent drug and its major metabolite.

Drug-Drug Interaction (DDI) Studies and CYP3A4 Phenotyping

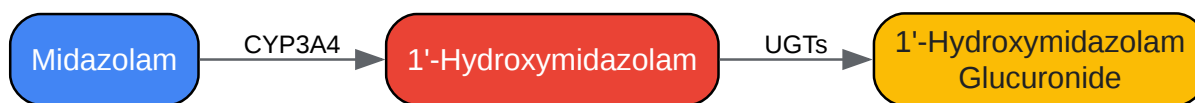
Midazolam is the recommended probe substrate for assessing the potential of a new drug candidate to inhibit or induce CYP3A4 enzymes[12]. In these studies, midazolam is administered to subjects, and the concentrations of midazolam and 1'-hydroxymidazolam are measured over time.

- CYP3A4 Inhibition: If a new drug inhibits CYP3A4, the metabolism of midazolam to 1'-hydroxymidazolam will be reduced. This will result in an increased plasma concentration of midazolam and a decreased concentration of 1'-hydroxymidazolam.
- CYP3A4 Induction: Conversely, if a new drug induces CYP3A4, the metabolism of midazolam will be enhanced, leading to decreased plasma concentrations of midazolam and increased concentrations of 1'-hydroxymidazolam.

The use of **1'-Hydroxymidazolam-13C6** as an internal standard ensures the reliability of the data generated in these critical DDI studies, which are a key component of regulatory submissions for new drugs[12].

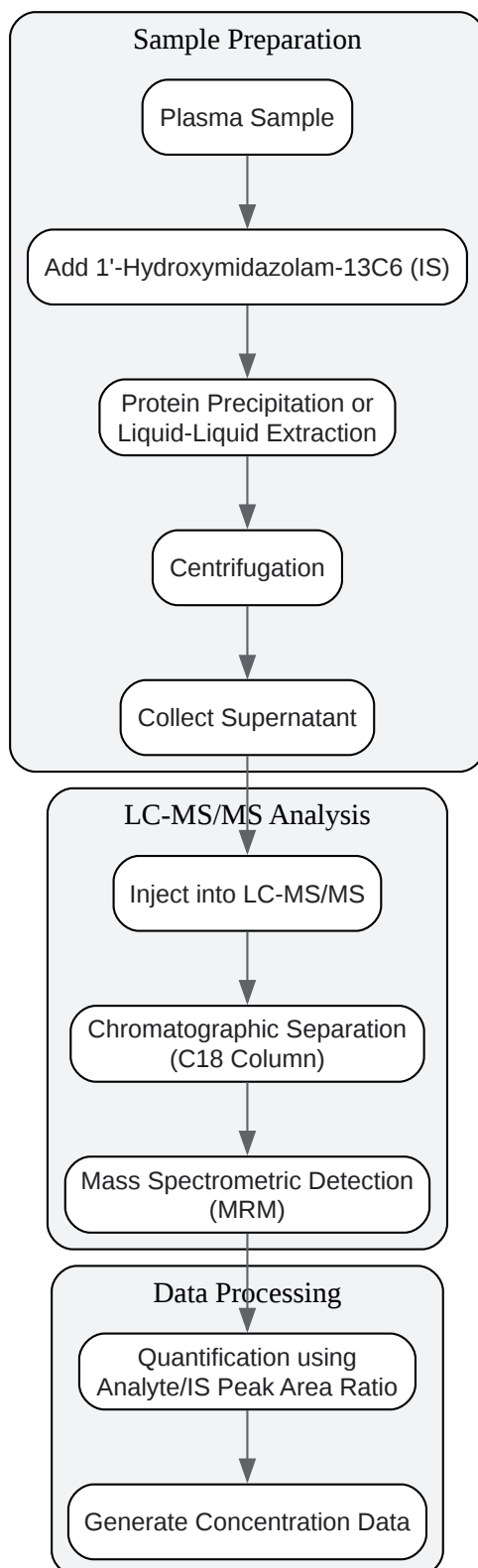
Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the metabolic pathway of midazolam and a typical analytical workflow.



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Caption: Metabolic pathway of midazolam to 1'-hydroxymidazolam and its subsequent glucuronidation.



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